molecular formula C20H25N5O2S B2981443 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 852144-46-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2981443
CAS No.: 852144-46-8
M. Wt: 399.51
InChI Key: TYXVMHFGHBOMBT-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the following key steps:

    • Formation of the 1H-indol-3-yl moiety: : This step often includes a Fischer indole synthesis or similar methods.

    • Synthesis of the 4-(2-methoxyethyl)-1,2,4-triazole unit: : Usually achieved through cyclization reactions involving appropriate hydrazines and esters.

    • Thiol Substitution: : The triazole and indole moieties are linked via a thiol substitution reaction.

    • Formation of the piperidine unit: : The final step involves linking the thiol group to the piperidine via a nucleophilic substitution reaction.

  • Industrial Production Methods: : Industrial-scale production might utilize continuous flow synthesis to optimize reaction conditions and enhance yield. Advanced techniques like microwave-assisted synthesis and solvent-free reactions could also be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo several types of reactions, including:

    • Oxidation: : Typically involves reagents like potassium permanganate.

    • Reduction: : Often employs hydride donors like sodium borohydride.

    • Substitution: : Both nucleophilic and electrophilic substitutions can be performed using appropriate halides and nucleophiles.

  • Common Reagents and Conditions: : Reactions typically use standard organic solvents such as dichloromethane, methanol, or ethanol, with temperatures ranging from room temperature to reflux conditions.

  • Major Products Formed:

Scientific Research Applications: : The compound's versatile structure makes it significant in various fields:

  • Chemistry: : Used in the development of new synthetic pathways and reaction mechanisms.

  • Biology: : Investigated for potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Studied as a potential pharmacophore in drug design, particularly in the development of novel therapeutics.

  • Industry: : Utilized in the creation of advanced materials, including polymers and coatings.

Mechanism of Action

  • Mechanism: : The exact mechanism depends on its application. For biological activities, it might interact with specific enzymes or receptors, altering their activity.

  • Molecular Targets and Pathways: : Typically involves binding to active sites on proteins or interfering with cellular pathways, resulting in therapeutic effects or industrial utility.

Comparison with Similar Compounds: : Compared to similar compounds, such as:

  • Other Indole Derivatives: : The unique combination of indole, triazole, and piperidine moieties makes it distinct in its reactivity and applications.

  • Triazole-Linked Compounds: : Its specific substitution pattern and functional group integration offer unique chemical properties.

  • Piperidine-Containing Compounds: : The incorporation of piperidine adds a distinctive dimension to its structural and functional versatility.

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its multifunctional nature and the potential for broad applications across different scientific fields.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-27-12-11-25-19(16-13-21-17-8-4-3-7-15(16)17)22-23-20(25)28-14-18(26)24-9-5-2-6-10-24/h3-4,7-8,13,21H,2,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXVMHFGHBOMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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